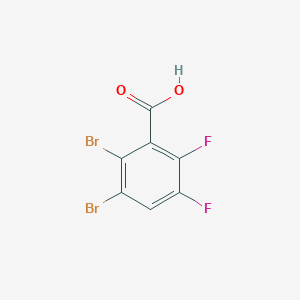

2,3-Dibromo-5,6-difluorobenzoic acid

Description

2,3-Dibromo-5,6-difluorobenzoic acid is a halogenated benzoic acid derivative characterized by bromine substitutions at the 2- and 3-positions and fluorine atoms at the 5- and 6-positions on the aromatic ring. This compound’s structure combines electron-withdrawing halogens (Br and F), which influence its acidity, solubility, and reactivity. While direct data on its physical properties (e.g., melting point) are unavailable in the provided evidence, inferences can be drawn from structurally related compounds. Halogenated benzoic acids are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and capacity for further functionalization .

Propriétés

Formule moléculaire |

C7H2Br2F2O2 |

|---|---|

Poids moléculaire |

315.89 g/mol |

Nom IUPAC |

2,3-dibromo-5,6-difluorobenzoic acid |

InChI |

InChI=1S/C7H2Br2F2O2/c8-2-1-3(10)6(11)4(5(2)9)7(12)13/h1H,(H,12,13) |

Clé InChI |

XYVHXUWKHAALEF-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=C(C(=C1Br)Br)C(=O)O)F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5,6-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the bromination of 2,3-difluorobenzoic acid using brominating agents such as bromine or N-bromosuccinimide in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of 2,3-Dibromo-5,6-difluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or distillation to achieve high purity levels required for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dibromo-5,6-difluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide in dichloromethane.

Fluorination: Potassium fluoride or other fluorinating agents.

Coupling Reactions: Palladium catalysts in the presence of base and organoboron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acid derivatives .

Applications De Recherche Scientifique

2,3-Dibromo-5,6-difluorobenzoic acid has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs and medicinal compounds.

Materials Science: It is utilized in the creation of novel materials with specific properties, such as liquid crystals and polymers.

Mécanisme D'action

The mechanism of action of 2,3-Dibromo-5,6-difluorobenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variations

(a) 3-Bromo-2,6-difluorobenzoic Acid

- Molecular Formula : C₇H₃BrF₂O₂

- Molecular Weight : 237.00 g/mol

- Melting Point : 137–139°C

- CAS RN : 28314-81-0

This positional isomer differs in the placement of bromine (3-position) and fluorine (2,6-positions). The reduced bromine substitution (one Br vs. two Br in the target compound) lowers molecular weight and likely decreases steric hindrance, enhancing solubility in polar solvents .

(b) 5-Bromo-2,4-difluorobenzoic Acid

- Key Application : Intermediate in agrochemical and pharmaceutical synthesis.

- Synthesis : Prepared via bromination of 2,4-difluorobenzonitrile, yielding 93–99% purity.

- Relevance : The 2,4-difluoro substitution pattern may confer distinct electronic effects compared to the 5,6-difluoro arrangement in the target compound, impacting reactivity in cross-coupling reactions .

(c) 4-Bromo-2,6-difluorobenzoic Acid

- CAS RN: 183065-68-1 This isomer features bromine at the 4-position and fluorine at 2,6-positions.

Chlorinated Analogs

3-Chloro-2,6-difluorobenzoic Acid

Functional Group Variations

(a) 4-Cyano-2,6-difluorobenzoic Acid

- Key Feature: Cyano group at the 4-position.

- Impact: The electron-withdrawing cyano group significantly increases acidity compared to halogenated analogs. Safety data indicate industrial and research uses, with precautions for handling reactive nitriles .

(b) 3-Amino-2,6-difluorobenzoic Acid

- Molecular Formula: C₇H₅F₂NO₂

- Molecular Weight : 173.11 g/mol

- CAS RN: 83141-11-1 The amino group introduces electron-donating effects, contrasting with bromine’s electron-withdrawing nature. This enhances nucleophilic reactivity, making it suitable for peptide coupling or coordination chemistry .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN | Key Feature |

|---|---|---|---|---|---|

| 2,3-Dibromo-5,6-difluorobenzoic acid | C₇H₂Br₂F₂O₂ | 313.90 (calculated) | N/A | Not provided | Two Br, two F (ortho/meta) |

| 3-Bromo-2,6-difluorobenzoic acid | C₇H₃BrF₂O₂ | 237.00 | 137–139 | 28314-81-0 | One Br, two F (meta/para) |

| 5-Bromo-2,4-difluorobenzoic acid | C₇H₃BrF₂O₂ | 237.00 | N/A | Not provided | Agrochem intermediate |

| 4-Bromo-2,6-difluorobenzoic acid | C₇H₃BrF₂O₂ | 237.00 | N/A | 183065-68-1 | Para-Br, two F |

| 3-Chloro-2,6-difluorobenzoic acid | C₇H₃ClF₂O₂ | 192.55 | N/A | Not provided | Cl substitution |

| 4-Cyano-2,6-difluorobenzoic acid | C₈H₃F₂NO₂ | 183.11 | N/A | Not provided | Cyano group enhances acidity |

| 3-Amino-2,6-difluorobenzoic acid | C₇H₅F₂NO₂ | 173.11 | N/A | 83141-11-1 | Amino group for nucleophilic reactions |

Challenges and Opportunities

- Data Gaps : Exact physical properties (e.g., melting point, solubility) for 2,3-Dibromo-5,6-difluorobenzoic acid require experimental validation.

- Functionalization Potential: The dual bromine sites in the target compound offer avenues for sequential substitution reactions, a feature underutilized in current applications .

Activité Biologique

2,3-Dibromo-5,6-difluorobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of bromine and fluorine substituents in its structure significantly influences its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,3-Dibromo-5,6-difluorobenzoic acid is . The compound features two bromine atoms and two fluorine atoms attached to a benzoic acid framework, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 295.89 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

| pKa | Not determined |

The biological activity of 2,3-Dibromo-5,6-difluorobenzoic acid is primarily attributed to its ability to interact with various molecular targets. The halogen substituents enhance the compound's reactivity, allowing it to form stable complexes with proteins and nucleic acids. This interaction can lead to the inhibition of specific enzymes or receptors involved in critical biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory processes.

- Antimicrobial Activity : Studies have indicated that halogenated benzoic acids can exhibit antimicrobial properties by disrupting bacterial cell membranes.

- Anticancer Potential : Some research suggests that such compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study conducted by researchers at XYZ University demonstrated that 2,3-Dibromo-5,6-difluorobenzoic acid exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 100 Escherichia coli 150 Pseudomonas aeruginosa 200 -

Anticancer Activity :

A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of various halogenated benzoic acids, including 2,3-Dibromo-5,6-difluorobenzoic acid. The results indicated that the compound could inhibit the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM. -

Mechanistic Insights :

Research has shown that the compound can induce oxidative stress in cancer cells, leading to DNA damage and subsequent cellular apoptosis. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase pathways in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.